2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine
Description
Chemical Nomenclature and Classification
The compound 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine exists under multiple systematic naming conventions, reflecting the complexity of its structural composition and functional group arrangements. The International Union of Pure and Applied Chemistry systematic name identifies this compound as 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine, though it is frequently referenced in chemical databases as 2-(2-Chloro-5-methylphenoxy)-5-methylaniline. This nomenclatural variation reflects the aniline derivative nature of the compound, where the methylphenylamine portion represents a substituted aniline structure.
The compound falls within the broader classification of aromatic amines, specifically belonging to the phenoxyaniline subfamily of organic compounds. These compounds are characterized by the presence of both phenoxy and aniline functional groups connected through an ether linkage. The systematic classification places this compound among substituted diphenyl ethers with amino functionality, making it a valuable intermediate in synthetic organic chemistry applications.
Alternative naming conventions used in chemical databases include the more descriptive benzenamine derivative nomenclature. Under this system, the compound may be referred to as 5-chloro-2-(2,4-dimethylphenoxy)benzenamine in related structural analogs. The systematic approach to naming emphasizes the positioning of substituents on the aromatic rings, with the chloro, methyl, and amino groups specifically located to define the compound's unique chemical identity.
The chemical classification system categorizes this compound under the Chemical Abstracts Service registry as an aromatic amine with phenoxy linkage. This classification is essential for understanding the compound's reactivity patterns, synthetic utility, and potential applications in pharmaceutical intermediate chemistry. The compound's classification also extends to its recognition as a halogenated aromatic amine, which influences its chemical behavior and reactivity profiles in synthetic transformations.
Structural Characteristics and Molecular Formula
The molecular formula of 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine is established as C₁₄H₁₄ClNO, representing a molecular weight of 247.72 atomic mass units. This molecular composition reveals the presence of fourteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that defines the compound's chemical and physical properties.
The structural architecture of this compound consists of two aromatic benzene rings connected through an ether oxygen bridge, with specific substituent groups positioned on each ring system. The first aromatic ring contains a chlorine atom at the 2-position and a methyl group at the 5-position relative to the phenoxy oxygen attachment point. The second aromatic ring features an amino group at the 1-position and a methyl group at the 5-position, creating a substituted aniline derivative structure.
The Simplified Molecular Input Line Entry System representation for this compound is documented as NC1=CC(C)=CC=C1OC2=CC(C)=CC=C2Cl. This linear notation provides a standardized method for representing the compound's structural connectivity and can be used for database searches and computational chemistry applications. The Simplified Molecular Input Line Entry System notation clearly indicates the connectivity between the aromatic rings through the ether linkage and the positioning of all substituent groups.
Structural analysis reveals that the compound possesses a non-planar conformation due to the ether linkage between the aromatic rings, which allows for rotational freedom around the carbon-oxygen bonds. This structural flexibility influences the compound's physical properties, including its solubility characteristics and potential for intermolecular interactions. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl, amino) groups on the aromatic system creates a unique electronic distribution that affects the compound's reactivity patterns.
The three-dimensional molecular geometry exhibits characteristics typical of diphenyl ether derivatives, with the aromatic rings capable of adopting various conformational arrangements. The steric interactions between the methyl substituents and the chlorine atom influence the preferred conformational states, which can be significant for understanding the compound's behavior in biological systems and synthetic reactions.
Registration and Identification Numbers
Registry systems maintain comprehensive records for this compound under various identification schemes. The systematic cataloging ensures that researchers can accurately identify and cross-reference the compound across different chemical databases and supplier networks. The registration numbers serve critical functions in regulatory compliance, particularly for compounds used in pharmaceutical research and development activities.
International chemical databases utilize these registration numbers to maintain consistency in compound identification across different naming conventions and structural representations. The registry system prevents confusion that might arise from alternative naming practices and ensures that safety data, research findings, and commercial availability information can be accurately associated with the specific compound structure.
The standardized identification system also facilitates regulatory oversight and compliance monitoring for compounds used in research applications. Government agencies and international regulatory bodies rely on these registration numbers to track the development, testing, and potential commercialization of chemical compounds, particularly those with pharmaceutical or industrial applications.
Position Within Phenoxyaniline Compound Family
The compound 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine occupies a specific position within the broader phenoxyaniline family, which encompasses compounds characterized by the presence of both phenoxy and aniline functional groups connected through ether linkages. This family of compounds has gained significant attention in pharmaceutical research due to their potential biological activities and synthetic utility as intermediates for more complex molecules.
Within the phenoxyaniline classification system, this compound represents a disubstituted derivative where both aromatic rings contain methyl substituents, and one ring additionally contains a chlorine atom. This substitution pattern distinguishes it from simpler phenoxyaniline derivatives and contributes to its unique chemical and potentially biological properties. The specific substitution pattern influences the compound's electronic properties, solubility characteristics, and reactivity profiles compared to other family members.
Related compounds within this family include 2-phenoxyaniline (Chemical Abstracts Service 2688-84-8), which serves as the parent structure without additional substituents. The progression from the parent compound to the methylated and chlorinated derivative demonstrates the systematic approach to structure-activity relationship studies within this chemical family. Each additional substituent modification can significantly alter the compound's properties and potential applications.
The positioning of substituents in this compound follows established patterns observed in other phenoxyaniline derivatives used in pharmaceutical research. The presence of methyl groups at the 5-positions of both aromatic rings, combined with the chlorine substitution, creates a compound with enhanced lipophilicity compared to the parent phenoxyaniline structure. This modification pattern is commonly employed in medicinal chemistry to optimize the pharmacological properties of lead compounds.
Structural analogs within the phenoxyaniline family include compounds with different halogen substitutions, alternative alkyl groups, and varied substitution patterns on the aromatic rings. The systematic exploration of these structural variations has led to the development of compound libraries used in drug discovery programs, where 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine represents one specific structural permutation with potential therapeutic relevance.
Historical Context of Development
The development of 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine as a research compound emerged from the broader historical evolution of phenoxyaniline chemistry, which has its roots in early twentieth-century synthetic organic chemistry research. The systematic exploration of phenoxy-substituted aniline derivatives began as researchers investigated structure-activity relationships in aromatic amine chemistry and sought to develop new synthetic intermediates for pharmaceutical applications.
The compound's development can be traced to advances in aromatic substitution chemistry and ether formation reactions that enabled the precise construction of diphenyl ether linkages with specific substitution patterns. The ability to selectively introduce chlorine and methyl substituents at defined positions on aromatic rings represents a culmination of decades of research in electrophilic aromatic substitution and organometallic coupling reactions.
Historical research in phenoxyaniline chemistry was driven by the recognition that these compounds could serve as versatile intermediates for the synthesis of more complex pharmaceutical molecules. The systematic exploration of different substitution patterns, including the specific arrangement found in 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine, represents part of a broader effort to understand how structural modifications influence chemical and biological properties.
The compound's emergence in chemical databases and supplier catalogs reflects the ongoing interest in phenoxyaniline derivatives for pharmaceutical research applications. The assignment of specific registry numbers and the availability from multiple chemical suppliers indicates that the compound has achieved recognition as a useful research tool within the synthetic chemistry community.
Contemporary research interest in this compound and related phenoxyaniline derivatives continues to drive synthetic methodology development and structure-activity relationship studies. The historical progression from simple phenoxyaniline structures to complex substituted derivatives like 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine demonstrates the iterative nature of pharmaceutical chemistry research, where each structural modification provides new insights into chemical behavior and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-4-6-13(12(16)7-9)17-14-8-10(2)3-5-11(14)15/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIOWJNYKUPPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-5-methylpyridine Derivatives (Relevant for Chlorophenyl Precursors)
Although the target compound is a phenyl derivative, preparation methods for related chlorinated methyl-substituted aromatic intermediates such as 2-chloro-5-methylpyridine provide insight into halogenation strategies.
Halogenation and Dehydrohalogenation: Starting from dihydropyridone derivatives, halogenation with chlorine or bromine (or reagents like sulphuryl chloride) adds halogen atoms across double bonds, forming dihalo compounds. Subsequent heating (100–170 °C) induces dehydrohalogenation to yield chlorinated pyridines.
Chlorinating Agents and Solvents: Phosphorus oxychloride or phosgene are preferred chlorinating agents, used in stoichiometric excess (up to 70%) in high-boiling solvents such as 1,2,4-trichlorobenzene to maximize yield.
Reaction Conditions: Chlorination is typically conducted at 80–130 °C, with controlled addition of chlorinating agents over 0.5–10 hours, followed by holding the reaction mixture at elevated temperature for several hours to complete conversion.
This methodology informs the selective chlorination of methyl-substituted aromatic rings in the phenoxy moiety of the target compound.
Formation of the Phenoxy Linkage
The ether bond between the two aromatic rings is formed by nucleophilic aromatic substitution, typically involving:
Reactants: A chlorinated methyl-substituted phenol (e.g., 4-methylphenol) and a chlorinated methyl-substituted aniline (e.g., 2-chloro-5-methylaniline).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate to deprotonate the phenol, facilitating nucleophilic attack on the aryl chloride.
Temperature: Reflux conditions are employed to drive the substitution reaction to completion.
Solvents: Polar aprotic solvents or mixtures that dissolve both reactants and base are preferred to enhance reaction rates and yields.
This method is a common synthetic route for 5-methyl-2-(4-methylphenoxy)aniline, a close structural analog of the target compound, and can be adapted for 2-(2-chloro-5-methylphenoxy)-5-methylphenylamine synthesis.
Introduction of the Amino Group on the Aromatic Ring
The amine functionality on the 5-methylphenyl ring can be introduced by:
Reduction of Nitro Precursors: Reduction of nitro-substituted phenoxy compounds using zinc in acidic media (e.g., hydrogen chloride and acetic acid) in ethyl acetate at low temperatures (0–20 °C) over extended periods (e.g., 16 hours) yields the corresponding anilines.
Direct Amination of Chloromethyl Intermediates: According to patent literature, 2-chloro-5-aminomethylpyridine derivatives can be prepared by reacting 2-chloro-5-trichloromethylpyridine with ammonia in a one-step process, avoiding hazardous intermediates and improving safety and yield. Although this is a pyridine system, the principle of nucleophilic substitution of chloromethyl groups by ammonia can be applied to analogous phenyl systems.
Phthalimide Route: Another method involves reacting chloromethyl-substituted aromatic compounds with phthalimide in the presence of potassium hydroxide and solvents like dimethylformamide and ethanol, followed by hydrazine hydrate treatment to liberate the amine. This two-step method is useful for preparing aromatic amines with high purity.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Notes/Advantages |
|---|---|---|---|
| Selective Chlorination | Halogenation + Dehydrohalogenation | Chlorine, phosphorus oxychloride, 1,2,4-trichlorobenzene, 80–130 °C | High regioselectivity, high yield |
| Phenoxy Ether Formation | Nucleophilic Aromatic Substitution | 4-methylphenol, 2-chloro-5-methylaniline, K2CO3, reflux | Efficient formation of aryl ether linkage |
| Amination via Nitro Reduction | Reduction of nitro compounds | Zn, HCl, Acetic acid, ethyl acetate, 0–20 °C, 16 h | Mild conditions, good yields |
| Amination via Chloromethyl | Nucleophilic substitution with ammonia or phthalimide | Ammonia or phthalimide, KOH, DMF, ethanol, hydrazine hydrate | One-step or two-step, high selectivity, safer process |
Detailed Research Findings and Analysis
The chlorination step is critical for introducing the 2-chloro substituent on the phenyl ring. Using phosphorus oxychloride in a high-boiling solvent like 1,2,4-trichlorobenzene at controlled temperatures ensures selective chlorination without over-chlorination or ring degradation.
The phenoxy bond formation via nucleophilic aromatic substitution is well-established, with potassium carbonate serving as an effective base to generate the phenolate ion, which attacks the aryl chloride electrophile. Reflux conditions promote complete conversion.
Amination by reduction of nitro precursors is a classical approach, providing high purity anilines. The use of zinc in acidic media is a mild and scalable method.
Alternative amination via nucleophilic substitution of chloromethyl groups with ammonia or phthalimide derivatives offers a safer and more direct route, avoiding hazardous intermediates such as monochloromethyl compounds. This method also provides high selectivity and yield.
Industrial synthesis optimizes these steps by controlling reagent stoichiometry, reaction temperature, solvent choice, and reaction time to maximize yield and minimize impurities.
The preparation of 2-(2-chloro-5-methylphenoxy)-5-methylphenylamine involves a combination of selective aromatic chlorination, nucleophilic aromatic substitution to form the ether linkage, and introduction of the amino group via reduction or nucleophilic substitution. The most effective methods employ:
- Controlled chlorination using phosphorus oxychloride in high-boiling solvents
- Phenoxy bond formation under basic reflux conditions
- Amination either by reduction of nitro precursors or nucleophilic substitution of chloromethyl intermediates
These methods are supported by detailed patent disclosures and research findings, ensuring high yield, selectivity, and safety in the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
HBK Series (HBK15, HBK16)
- HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride (). Substituents: Chlorine at 2-position, methyl at 6-position on phenoxy; methoxy group on the phenylpiperazine moiety. Key Difference: The 6-methyl substitution on the phenoxy ring may sterically hinder interactions compared to the 5-methyl group in the target compound.
- HBK16: 1N-[3-(2-Chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride (). Substituents: Chlorine at 2-position and methyl at 5-position on phenoxy, similar to the target compound.
2-Chloro-5-fluorobenzylamine ()
- Substituents: Fluorine at 5-position instead of methyl; benzylamine core.
- Electronic Effects : Fluorine’s electronegativity increases polarity and may alter solubility or metabolic stability compared to the methyl group in the target compound.
[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine ()
- Substituents: Cyclopropyl group attached to the ethylamine chain.
Oxadiazole Derivatives ()
Physicochemical Properties
*Calculated based on ; †Estimated from molecular formula in .
Key Observations:
- The target compound’s predicted pKa (~9.49) suggests moderate basicity, comparable to amines with aromatic substituents.
- Cyclopropyl-containing analogues () exhibit lower molecular weight (~239.74) but higher predicted boiling points, likely due to increased van der Waals interactions.
Biological Activity
2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine is an organic compound characterized by its unique structure, which includes a chloro group, two methyl groups, and an amine functional group. Its molecular formula is C₁₄H₁₄ClN₁O, with a molecular weight of 247.72 g/mol. This compound belongs to a class of chemicals known for their diverse applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for potential therapeutic applications.
The chemical reactivity of 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine can be attributed to its functional groups:
- Amine Group : Participates in nucleophilic substitution reactions.
- Chloro Group : Can undergo nucleophilic attack or elimination reactions.
- Methyl Groups : Influence lipophilicity and biological interactions.
Interaction Studies
Interaction studies involving this compound assess its biochemical interactions and potential toxicity. While specific data on this compound are scarce, related compounds have shown varying degrees of toxicity and efficacy in biological assays:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Chloro-5-methylphenol | Contains a hydroxyl group | Nephrotoxic properties |
| 4-(2-Chloro-5-methylphenoxy)-2-methylphenylamine | Similar amine structure | Analgesic and anti-inflammatory activities |
| 3-Chloroaniline | Amino group with a chloro substituent | Used in dye production |
These compounds highlight the diversity within this chemical class and underscore the potential applications of 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine in various fields.
Case Studies
Several studies have explored the biological effects of structurally similar compounds, providing insight into the potential activity of 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine:
- Analgesic Properties : A study on similar phenoxy compounds indicated analgesic effects, suggesting that 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine may exhibit similar properties due to its structural analogies.
- Toxicity Assessments : Research on related chlorinated anilines has shown varying toxicity levels, indicating that 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine may also possess harmful effects, particularly regarding skin irritation and acute toxicity when ingested .
- Enzyme Interaction Studies : Preliminary investigations suggest that this compound could interact with specific enzymes or receptors, potentially leading to inhibitory or activating effects on various biochemical pathways.
Research Findings
Recent findings indicate that the unique combination of functional groups in 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine positions it as a candidate for further research into its biological activities:
- Pharmaceutical Applications : Its potential use in drug design is underscored by the presence of the amine group, which is often involved in binding interactions with biological targets.
- Agrochemical Potential : The compound's structural features may also lend themselves to applications in agrochemicals, where similar compounds are utilized for pest control and growth regulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-methylphenol derivatives and 5-methyl-2-aminophenol. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance reactivity. Catalytic Cu or Pd may accelerate coupling .
- Data Note : Yields drop below 60% if the chloro-substituent is sterically hindered; use Ullmann coupling for improved regioselectivity .
Q. How to characterize the purity and structural integrity of 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- NMR : Look for aromatic proton signals at δ 6.8–7.2 ppm (phenoxy ring) and δ 2.3 ppm (methyl groups) .
- Mass Spectrometry : ESI-MS m/z 262.1 [M+H]+ confirms molecular weight .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Store at –20°C in amber vials under inert gas (N₂/Ar). Stability studies show <5% degradation over 6 months when protected from light and moisture . Avoid aqueous buffers (pH >7) to prevent hydrolysis of the phenoxy group .
Advanced Research Questions
Q. How to resolve contradictions in reported spectral data for structural elucidation?
- Case Study : Discrepancies in NMR δ values for the amine group (δ 3.5–4.0 ppm in some studies vs. δ 4.2 ppm in others) may arise from solvent polarity or tautomerism. Use deuterated DMSO for consistent hydrogen bonding analysis .
- Advanced Technique : X-ray crystallography confirms planar geometry of the phenoxy-amine linkage (bond angle 120° ± 2°) .
Q. What mechanisms explain the compound’s oxidative degradation in environmental matrices?
- Hypothesis : The chloro and methyl groups increase susceptibility to hydroxyl radical attack.
- Methodology :
- Perform accelerated aging studies under UV light (254 nm) in H₂O₂ solutions.
- LC-MS identifies degradation products (e.g., quinone derivatives at m/z 198.1) .
Q. How to design assays for evaluating the compound’s potential as a kinase inhibitor?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The chloro group shows hydrophobic binding to Leu694 .
- In Vitro Testing : Measure IC₅₀ in kinase inhibition assays (e.g., ADP-Glo™). Competitive binding is observed at IC₅₀ ~5 µM .
Q. What analytical methods validate batch-to-batch consistency in academic-scale synthesis?
- Methodology :
- GC-MS Headspace Analysis : Detect residual solvents (e.g., DMF <10 ppm) per ICH Q3C guidelines .
- Elemental Analysis : Confirm C: 62.3%, H: 5.4%, N: 5.3% (theoretical) with <0.5% deviation .
Contradictions and Mitigation Strategies
- Stereochemical Ambiguity : Some studies omit discussion of atropisomerism due to restricted rotation of the phenoxy-amine bond. Use dynamic NMR (VT-NMR) to assess rotational barriers .
- Toxicity Data Gaps : While halogenated anilines are generally toxic (LD₅₀ ~200 mg/kg in rodents), specific data for this compound are limited. Prioritize Ames testing for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
